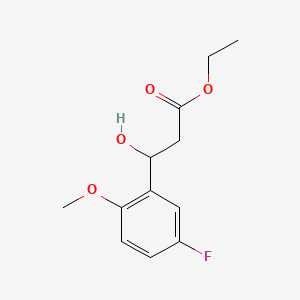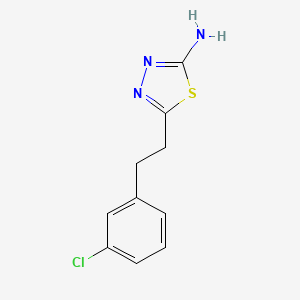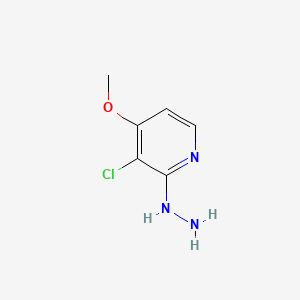
1-(4-Fluoro-2-iodophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-iodophenyl)guanidine is an organic compound that features a guanidine group attached to a phenyl ring substituted with fluorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-iodophenyl)guanidine typically involves the reaction of 4-fluoro-2-iodoaniline with a guanidine derivative. One common method includes the use of thiourea as a guanidylating agent, which reacts with the aniline derivative under basic conditions to form the desired guanidine compound .
Industrial Production Methods: Industrial production of guanidines often employs transition metal-catalyzed reactions. For instance, catalytic guanylation reactions of amines with carbodiimides or tandem catalytic guanylation/cyclization reactions are utilized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluoro-2-iodophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the guanidine group or the phenyl ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Depending on the substituent introduced, products can include azides, nitriles, or other functionalized phenyl derivatives.
Oxidation Products: Oxidized forms of the guanidine group or the phenyl ring.
Reduction Products: Reduced forms of the guanidine group or the phenyl ring.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-iodophenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in targeting sigma-1 receptors in cancer research
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-2-iodophenyl)guanidine involves its interaction with molecular targets such as sigma-1 receptors. These receptors are overexpressed in various cancers, and the compound acts as a high-affinity antagonist, potentially inhibiting cancer cell proliferation . The pathways involved include modulation of calcium signaling and inhibition of cell survival pathways.
Comparación Con Compuestos Similares
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine: Another guanidine derivative with similar receptor binding properties.
N,N’-Disubstituted Guanidines: Compounds with similar guanidine functionality but different substituents on the phenyl ring.
Uniqueness: 1-(4-Fluoro-2-iodophenyl)guanidine is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile in terms of binding affinity and selectivity for molecular targets.
Propiedades
Fórmula molecular |
C7H7FIN3 |
|---|---|
Peso molecular |
279.05 g/mol |
Nombre IUPAC |
2-(4-fluoro-2-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7FIN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
Clave InChI |
DCTZAPHUTMBLTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)I)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)



![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)






